3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine
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Overview
Description
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and are extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the condensation of substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under specific conditions . The reaction is often carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinyl-pyrazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . This inhibition can lead to altered cellular responses, making it a potential candidate for therapeutic applications in diseases like schizophrenia .
Comparison with Similar Compounds
3-Methyl-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine can be compared with other quinolinyl-pyrazole derivatives:
2-Methyl-3-acetylquinoline: A precursor in the synthesis of the target compound.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Another precursor used in the synthesis.
Quinoline: A simpler compound that forms the core structure of the target molecule.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H17N5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-methyl-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C22H17N5/c1-14-25-20(21-22(23)24-11-12-27(14)21)17-8-7-16-9-10-18(26-19(16)13-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24) |
InChI Key |
BRHYDMYLZDUHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2N)C3=CC4=C(C=C3)C=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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